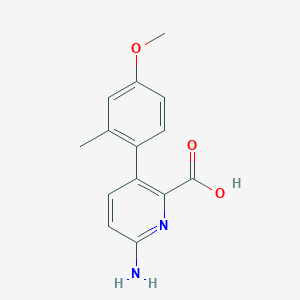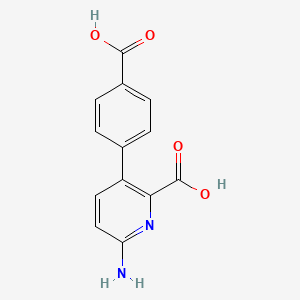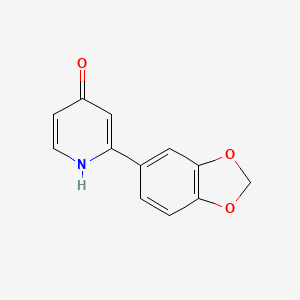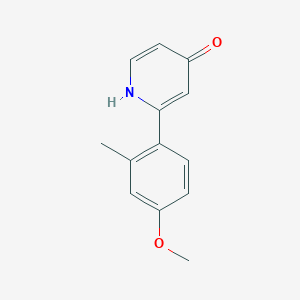
6-Amino-3-(4-methoxy-2-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(4-methoxy-2-methylphenyl)picolinic acid, or 6AMMP, is an organic compound with a wide range of applications in scientific research. It is a member of the picolinic acid family, which can be found naturally in plants, animals, and bacteria. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been used in laboratory experiments to study the mechanism of action of various drugs.
Wissenschaftliche Forschungsanwendungen
6AMMP has been studied for its potential applications in scientific research. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been used in laboratory experiments to study the mechanism of action of various drugs. It has also been used to study the effects of various compounds on the human body, and to investigate the biochemical and physiological effects of various substances.
Wirkmechanismus
The exact mechanism of action of 6AMMP is not yet fully understood. However, it is believed that 6AMMP acts as an antioxidant, which means it can help protect cells from damage caused by free radicals. In addition, 6AMMP is thought to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of certain types of cancer cells, and to reduce inflammation in animal models.
Biochemical and Physiological Effects
6AMMP has been studied for its biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been shown to inhibit the growth of certain types of cancer cells, and to reduce inflammation in animal models. It has also been shown to have an effect on the metabolism of certain compounds, and to have an effect on the absorption of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
6AMMP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, 6AMMP is a stable compound, and can be stored for long periods of time without degradation. However, 6AMMP is a relatively small molecule, and is not very soluble in water. This can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for 6AMMP research. One potential direction is to investigate the potential therapeutic uses of 6AMMP. This could include studying its effects on various diseases, such as cancer and inflammation. In addition, further research could be conducted to investigate the mechanism of action of 6AMMP, and to determine its effects on the metabolism of various compounds. Finally, further research could be conducted to explore the potential applications of 6AMMP in drug development.
Synthesemethoden
6AMMP can be synthesized in a variety of ways. One method is to react 4-methoxy-2-methylphenol with picolinic acid in the presence of an acid catalyst. This reaction produces 6AMMP as the major product, with a yield of around 95%. Other methods of synthesis involve the use of different catalysts and solvents, as well as the use of different starting materials.
Eigenschaften
IUPAC Name |
6-amino-3-(4-methoxy-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-7-9(19-2)3-4-10(8)11-5-6-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDZIXWYPYNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














